1,4-Dimethylputrescine

Descripción

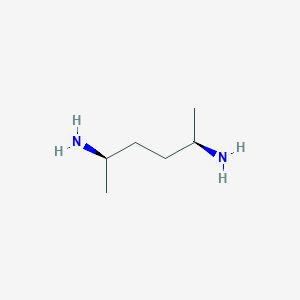

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

37143-63-8 |

|---|---|

Fórmula molecular |

C6H16N2 |

Peso molecular |

116.2 g/mol |

Nombre IUPAC |

(2R,5R)-hexane-2,5-diamine |

InChI |

InChI=1S/C6H16N2/c1-5(7)3-4-6(2)8/h5-6H,3-4,7-8H2,1-2H3/t5-,6-/m1/s1 |

Clave InChI |

BBPXVYVXKAYBSS-PHDIDXHHSA-N |

SMILES |

CC(CCC(C)N)N |

SMILES isomérico |

C[C@H](CC[C@@H](C)N)N |

SMILES canónico |

CC(CCC(C)N)N |

Sinónimos |

1,4-dimethylputrescine |

Origen del producto |

United States |

Natural Occurrence and Biological Distribution of 1,4 Dimethylputrescine

Detection and Identification in Plant Systems

The investigation of polyamine profiles in the plant kingdom has led to the identification of 1,4-dimethylputrescine in specific plant tissues. Its distribution appears to be highly restricted based on current scientific findings.

Specific Presence in Solanaceae Species (e.g., Tomato Root, Tobacco)

The first and most definitive identification of this compound as a naturally occurring compound in plants was reported in the mature roots of the tomato plant (Solanum lycopersicum, formerly Lycopersicon esculentum), a member of the Solanaceae family. jscimedcentral.comjscimedcentral.com In a 2014 study, researchers detected and identified four terminal-N-methylated polyamines, including N¹,N⁴-dimethylputrescine, as endogenous minor polyamines. jscimedcentral.comjscimedcentral.com

The presence of this compound was found to be specific to mature tissues; it was not detected in the roots of young tomato plants. jscimedcentral.com Further analysis of other common Solanaceae crop plants, such as mature eggplant (Solanum melongena) roots and mature potato (Solanum tuberosum) tubers, also did not detect this compound, suggesting a highly specific distribution even within the Solanaceae family. jscimedcentral.com The concentration of this compound in mature tomato roots was calculated to be approximately 0.05 µmol per gram of wet weight. jscimedcentral.com While the related compound N¹-methylputrescine is known to be a metabolite in the pathway to certain alkaloids in tobacco (Nicotiana tabacum), the natural occurrence of this compound has not been reported in tobacco. jscimedcentral.comnih.gov

Table 1: Concentration of N-Methylated Polyamines in Mature Tomato Root Data sourced from Niitsu et al. (2014). jscimedcentral.com

| Compound Name | Molar Concentration (µmol/g wet weight) |

| N¹-methylputrescine | 0.03 |

| This compound | 0.05 |

| N¹-methylhomospermidine | 0.03 |

| N¹,N⁹-dimethylhomospermidine | 0.05 |

Occurrence in Other Plant Families and Related Organisms

To date, the documented natural occurrence of this compound in the plant kingdom is exceptionally rare. The 2014 report of its discovery in tomato root was noted as the first of its kind for this specific compound. jscimedcentral.comjscimedcentral.com Extensive analyses of polyamine content across various other plant families, including leguminous and aquatic plants, have identified numerous other polyamine derivatives, but not this compound. jscimedcentral.comumn.edu This suggests that its synthesis and accumulation are not widespread phenomena among higher plants.

Distribution and Phylogenetic Considerations in Microorganisms and Algae

Investigations into the polyamine profiles of lower eukaryotes, particularly algae, have provided additional evidence for the occurrence of this compound, suggesting a broader, albeit sporadic, distribution outside of the plant kingdom.

Identification in Various Algal Phyla

Analyses of marine algae have confirmed the presence of dimethylputrescine in the phylum Heterokontophyta. jsmrs.jp Specifically, a compound identified as dimethylputrescine (M4M) was detected in the brown alga Undaria, a member of the class Phaeophyceae. jsmrs.jp Brown algae are known to be rich in long-chain polyamines, which may be related to their abundance of polyanionic polysaccharides like alginic acid and fucoidan. jsmrs.jp Polyamines are widely distributed across various algal phyla, including Rhodophyta (red algae), Chlorophyta (green algae), and others, with profiles often used as chemotaxonomic markers. researchgate.net However, the occurrence of this compound appears to be an exception rather than a common feature.

Presence in Diatoms and its Potential Biological Relevance

Diatoms, which belong to the class Bacillariophyceae within the phylum Heterokontophyta, are ecologically significant microalgae known for their ornate silica (B1680970) cell walls. vliz.bediatoms.org Studies have revealed the presence of N-methylated polyamines in the Bacillariophyceae. jsmrs.jp While the direct identification of this compound in diatoms has not been explicitly detailed in these specific studies, the presence of related methylated compounds in this class suggests the metabolic potential exists. jsmrs.jp The biological relevance of polyamines in diatoms is thought to be linked to various physiological processes. They are crucial for growth and may play a role in stress responses and the intricate process of silica shell formation. mdpi.comawi.de The cationic nature of polyamines could interact with anionic silica precursors, influencing cell wall structure and integrity.

Table 2: Documented Natural Occurrence of this compound

| Kingdom/Group | Phylum/Family | Species | Organism Type | Organ/Tissue |

| Plantae | Solanaceae | Solanum lycopersicum | Plant | Mature Root |

| Stramenopila | Heterokontophyta | Undaria sp. | Brown Alga | Whole Alga |

Methodologies for Investigating Natural Occurrence in Biological Matrices

The detection and identification of this compound in complex biological samples require sensitive and specific analytical techniques. The primary methods employed involve chromatography coupled with mass spectrometry.

For the initial discovery in tomato roots, researchers performed an acid extraction of the plant tissue, followed by purification using cation-exchange resin. jscimedcentral.com The concentrated polyamine fraction was then derivatized to enhance volatility and thermal stability for gas chromatography (GC). jscimedcentral.com Specifically, heptafluorobutyryl (HFB) derivatives were prepared. jscimedcentral.com

The analysis was carried out using Gas Chromatography (GC) with a flame ionization detector and, for definitive identification, Gas Chromatography-Mass Spectrometry (GC-MS). jscimedcentral.comwikipedia.org The retention time in the GC separates the different polyamines, while the mass spectrum from GC-MS provides a unique fragmentation pattern, confirming the molecular structure. jscimedcentral.com

High-Performance Liquid Chromatography (HPLC) is another powerful and widely used technique for polyamine analysis in various biological matrices, including plants and algae. umn.edujsmrs.jp This method typically involves separation on a cation-exchange column followed by post-column derivatization with a fluorescent reagent like o-phthalaldehyde, allowing for highly sensitive detection. jsmrs.jp These established methodologies are crucial for accurately profiling the occurrence and concentration of minor polyamines like this compound. umn.edu

Biosynthesis and Metabolic Pathways Involving 1,4 Dimethylputrescine

Enzymatic Pathways Leading to N-Methylated Putrescines

The formation of N-methylated putrescines is a critical branch of polyamine metabolism, leading to the synthesis of various essential alkaloids. This process is initiated by specific enzymatic reactions that introduce methyl groups to the putrescine molecule.

The Role of Putrescine N-Methyltransferase (PMT) in Alkaloid Biosynthesis

Putrescine N-methyltransferase (PMT) is the enzyme that catalyzes the first committed step in the biosynthesis of nicotine (B1678760), tropane (B1204802), and nortropane alkaloids. frontiersin.orgnih.govnih.govsmujo.id This reaction involves the S-adenosylmethionine (SAM)-dependent N-methylation of putrescine, yielding N-methylputrescine. nih.govresearchgate.net N-methylputrescine serves as a direct precursor for these alkaloids, which are significant for their medicinal properties and defensive roles in plants. frontiersin.orgoup.com The expression of PMT genes is often localized to the roots of producing plants, such as those in the Nicotiana and Solanaceae families, and can be induced by factors like jasmonates, which are associated with plant defense responses. smujo.idoup.comuniprot.org

Substrate Specificity and Catalytic Mechanisms of PMT

PMT exhibits specificity for its substrate, putrescine, and the methyl-donating coenzyme, S-adenosyl-L-methionine (SAM). nih.govscispace.com The enzyme's active site is uniquely structured to facilitate the transfer of a methyl group from SAM to one of the primary amino groups of putrescine. nih.gov The catalytic mechanism represents a functional shift from the aminopropyl transfer activity of its evolutionary ancestor, spermidine (B129725) synthase. frontiersin.orgnih.govscispace.com This change is attributed to conformational alterations within the enzyme's binding cavity that favor the binding and positioning of SAM over its decarboxylated form, thereby facilitating methyl transfer instead of aminopropyl transfer. nih.govresearchgate.netscispace.com Structural analyses have identified key domains and a catalytic triad (B1167595) of amino acids, often including Cysteine, Histidine, and Aspartate, that are essential for its enzymatic function. nih.govuni-freiburg.de

Evolutionary Trajectory of PMT from Spermidine Synthase

There is substantial evidence indicating that PMT evolved from spermidine synthase (SPDS), a ubiquitous enzyme in primary polyamine metabolism. frontiersin.orgnih.govresearchgate.netscispace.com PMT shares significant amino acid sequence similarity with SPDS, and both enzymes utilize putrescine as a substrate. frontiersin.orgnih.govresearchgate.net The evolution of PMT is believed to have occurred through gene duplication of an ancestral SPDS gene, followed by a process of neofunctionalization, where the duplicated gene acquired a new function. researchgate.netscispace.compnas.orgnih.govoup.com This evolutionary divergence allowed for the production of specialized secondary metabolites like nicotine and tropane alkaloids in specific plant lineages, such as the Solanales order. pnas.orgnih.govoup.com Remarkably, laboratory studies have demonstrated that introducing just a few amino acid changes into SPDS can confer PMT activity, highlighting the relatively small evolutionary leap required for this functional switch. frontiersin.orgnih.govresearchgate.netscispace.com

Contribution of S-Adenosylmethionine (SAM) as a Methyl Donor

S-Adenosylmethionine (SAM) is a critical cosubstrate in the biosynthesis of N-methylated putrescines, serving as the universal donor of the methyl group. amsbio.comwikipedia.org In the reaction catalyzed by PMT, the methyl group from SAM is transferred to putrescine. frontiersin.orgnih.govresearchgate.net SAM is a central metabolite in all living cells, participating in numerous biochemical reactions beyond polyamine metabolism, including the methylation of DNA, RNA, proteins, and lipids. amsbio.comwikipedia.orgnih.govresearchgate.net The synthesis of polyamines is one of SAM's major roles; after donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). amsbio.comnih.gov In a related pathway, SAM can be decarboxylated to form decarboxylated SAM (dcSAM), which donates an aminopropyl group for the synthesis of higher polyamines like spermidine and spermine (B22157). amsbio.commdpi.combiorxiv.org

| Enzyme | Abbreviation | Primary Substrate(s) | Primary Product(s) | Core Function |

|---|---|---|---|---|

| Putrescine N-Methyltransferase | PMT | Putrescine, S-Adenosylmethionine (SAM) | N-Methylputrescine, S-Adenosylhomocysteine (SAH) | First committed step in nicotine and tropane alkaloid biosynthesis. frontiersin.orgnih.gov |

| Spermidine Synthase | SPDS | Putrescine, Decarboxylated SAM (dcSAM) | Spermidine | Synthesis of the polyamine spermidine; evolutionary ancestor of PMT. researchgate.netscispace.com |

| Ornithine Decarboxylase | ODC | Ornithine | Putrescine | Rate-limiting enzyme in polyamine biosynthesis. microbialcell.comresearchgate.net |

Regulation of Polyamine Metabolism and its Interplay with Methylation

The intracellular levels of polyamines and their methylated derivatives are tightly controlled through complex regulatory networks. This regulation is crucial as both deficiencies and excesses of polyamines can be detrimental to the cell. microbialcell.com The interplay between polyamine metabolism and methylation pathways is a key aspect of this control.

Feedback Mechanisms Regulating Ornithine Decarboxylase (ODC) Activity

Ornithine decarboxylase (ODC) is the first and rate-limiting enzyme in the biosynthesis of polyamines, converting ornithine into putrescine. microbialcell.comresearchgate.netwikipedia.org Its activity is rigorously controlled by a negative feedback mechanism involving the end-products of the pathway, including spermine and spermidine. microbialcell.com When cellular polyamine concentrations rise, they trigger several regulatory events that reduce ODC activity. microbialcell.commicrobialcell.com

A primary mechanism involves a protein called antizyme. microbialcell.comresearchgate.net Elevated polyamine levels stimulate the synthesis of antizyme and inhibit its degradation. microbialcell.com Antizyme then binds directly to the ODC monomer, which prevents the formation of the active ODC homodimer and forms an inactive ODC-antizyme heterodimer. researchgate.netembopress.org This binding also targets ODC for rapid degradation by the 26S proteasome through a process that is independent of ubiquitin. microbialcell.comembopress.org

Studies on methylated putrescine analogues, such as 1,4-dimethylputrescine, have shown they are potent inhibitors of cellular ODC activity. nih.govnih.gov While not inhibiting the enzyme directly in vitro, these compounds act in vivo to decrease ODC levels. nih.gov For instance, this compound strongly inhibits the synthesis of the ODC enzyme and can also act as an inducer of ODC antizyme, thereby effectively shutting down the polyamine biosynthetic pathway at its source. nih.govresearchgate.net

| Compound | In Vitro ODC Inhibition | In Vivo Cellular ODC Inhibition | Effect on ODC Synthesis | Reference |

|---|---|---|---|---|

| Putrescine | Competitive inhibitor (Ki = 2.4 mM) | Inhibitory | Minor inhibition | nih.gov |

| N-Methylputrescine | Very poor inhibitor | Inhibitory | Minor inhibition | nih.gov |

| 1-Methylputrescine | Competitive inhibitor (Ki = 2.8 mM) | Strongly inhibitory | Strong inhibition | nih.gov |

| This compound | No inhibitory effect | Strongly inhibitory | Strong inhibition | nih.govnih.gov |

Influence on S-Adenosylmethionine Decarboxylase (AdoMetDC)

S-Adenosylmethionine decarboxylase (AdoMetDC) is a pivotal enzyme in the biosynthesis of polyamines, catalyzing the decarboxylation of S-adenosylmethionine to produce S-adenosyl-5'-[β-methylthiopropylamine] (dcAdoMet). nih.gov This product serves as the propylamine (B44156) donor for the synthesis of spermidine and spermine from putrescine. nih.gov The activity of AdoMetDC in many eukaryotes is allosterically stimulated by putrescine. nih.govnih.gov

Research into the regulatory effects of putrescine analogs has sought to elucidate the specific molecular requirements for this activation and to identify potential inhibitors of the polyamine pathway. nih.gov Studies involving this compound, an analog of putrescine, have provided insights into the feedback mechanisms controlling polyamine synthesis. In one study, the effects of this compound and 5,8-dimethylspermine were examined to differentiate the regulatory roles of putrescine and spermine. researchgate.net The results indicated that 5,8-dimethylspermine caused a significant decrease in AdoMetDC activity, whereas this compound did not produce a similar marked effect. researchgate.net This finding suggests that spermine, but not putrescine, is involved in a negative feedback loop that controls the activity of AdoMetDC. researchgate.net

Table 1: Comparative Effects of Putrescine Analogs on Polyamine Biosynthesis Enzymes

| Compound | Target Enzyme | Effect in Cell-Free Assay | Effect in Cellular Assay | Source |

|---|---|---|---|---|

| This compound | AdoMetDC | No marked decrease in activity | - | researchgate.net |

| This compound | ODC | No inhibitory effect | Strong inhibition of ODC activity and synthesis | nih.gov |

| 1-Methylputrescine | ODC | Competitive inhibitor (Ki = 2.8 mM) | Strong inhibition of ODC activity and synthesis | nih.gov |

| 2-Methylputrescine | ODC | Competitive inhibitor (Ki = 0.1 mM) | Best inhibitor of cell-free ODC activity | nih.govresearchgate.net |

| N-Methylputrescine | ODC | Very poor inhibitor | Less inhibitory to ODC synthesis | nih.gov |

| 5,8-Dimethylspermine | AdoMetDC | Marked decrease in activity | - | researchgate.net |

Metabolic Fate and Turnover of this compound in Cellular Systems

The metabolic fate of this compound in cellular systems is characterized by its resistance to key metabolic conversions that natural polyamines undergo. A critical aspect of its metabolism is that, unlike putrescine, this compound cannot be converted into spermidine. researchgate.net This metabolic stability allows it to be used as a tool to study the specific regulatory roles of putrescine without the confounding effects of its conversion to higher polyamines. researchgate.net Furthermore, research has shown that this compound is not a substrate for diamine oxidases, indicating that this pathway of degradation is not available for this compound. scilit.com

The introduction of this compound into cellular systems significantly alters the turnover and steady-state levels of endogenous polyamines. Treatment of cells with this compound leads to a substantial depletion of the cellular pools of putrescine and spermidine. researchgate.net Concurrently, this treatment can cause an accumulation of spermine. researchgate.net This shift in polyamine concentrations is a direct consequence of this compound's influence on the biosynthetic pathway, primarily through its strong inhibition of cellular ODC activity, which reduces the production of new putrescine. nih.govresearchgate.net

Studies on the different isomers of this compound (2,5-hexanediamine) have revealed distinct effects on polyamine metabolism, highlighting the stereospecificity of these interactions. nih.gov In rat liver, the meso, (+)-, and (-)-isomers all decreased the cellular putrescine pool. nih.gov However, only the (+)-isomer led to a decrease in spermidine content. nih.gov In cultured H-35 hepatoma cells, both the (+)- and (-)-isomers were effective in decreasing the cellular content of both spermidine and spermine. nih.gov These findings underscore that the metabolic consequences and turnover of this compound and its influence on endogenous polyamine pools are dependent on its specific isomeric form and the cellular context. nih.gov

Table 2: Effects of this compound Isomers on Cellular Polyamine Pools

| Isomer | Cellular System | Effect on Putrescine | Effect on Spermidine | Effect on Spermine | Source |

|---|---|---|---|---|---|

| meso | Rat Liver | Decreased | No significant change | No significant change | nih.gov |

| (+) | Rat Liver | Decreased | Decreased | No significant change | nih.gov |

| (-) | Rat Liver | Decreased | No significant change | No significant change | nih.gov |

| meso | H-35 Hepatoma Cells | Decreased | No significant change | No significant change | nih.gov |

| (+) | H-35 Hepatoma Cells | Decreased | Decreased | Decreased | nih.gov |

| (-) | H-35 Hepatoma Cells | Decreased | Decreased | Decreased | nih.gov |

| Mixture | General Cell Culture | Depleted | Depleted | Accumulated | researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-Methylputrescine |

| 2,5-hexanediamine |

| 2-Methylputrescine |

| 5,8-Dimethylspermine |

| N-Methylputrescine |

| Ornithine |

| Putrescine |

| S-Adenosyl-5'-[β-methylthiopropylamine] (dcAdoMet) |

| S-Adenosylmethionine |

| Spermidine |

Molecular and Cellular Mechanisms of Action for 1,4 Dimethylputrescine

Interaction with Enzymes of Polyamine Metabolism

The polyamine metabolic pathway is integral to cellular functions such as growth and differentiation, with ornithine decarboxylase (ODC) acting as the rate-limiting enzyme. 1,4-Dimethylputrescine, as an analogue of the diamine putrescine, intervenes in this pathway primarily by modulating ODC.

Modulation of ODC Protein Synthesis and Turnover Rate

Beyond inhibiting its enzymatic activity, this compound also regulates the quantity of the ODC protein itself through effects on its synthesis and degradation. Studies in insulin-induced H-35 hepatoma cells revealed that this compound exhibits a strong inhibitory effect on ODC synthesis. nih.gov At concentrations that eliminated ODC activity, the compound was shown to decrease the total amount of immunoreactive ODC protein by 70%. nih.gov

Furthermore, the isomers of this compound have demonstrated distinct effects on the ODC turnover machinery. nih.gov The degradation of ODC is primarily mediated by a protein known as ODC antizyme, which binds to ODC and targets it for proteasomal degradation. The meso isomer of this compound was identified as a good inducer of ODC antizyme in rat liver, thereby promoting the turnover of the ODC protein. nih.gov Conversely, the (+) and (-) isomers were found to be poor inducers of the antizyme. nih.gov This indicates that this compound can reduce cellular ODC levels through a dual mechanism: inhibiting the synthesis of new ODC protein and, depending on the isomer, accelerating the degradation of existing protein.

Impact on DNA Methylation and Gene Expression Regulation

The influence of this compound on polyamine metabolism has downstream consequences for epigenetic regulation, particularly DNA methylation, a critical process for controlling gene expression.

Linkages between Polyamine Metabolism and DNA Methylation

A fundamental biochemical link connects polyamine metabolism and DNA methylation: their shared reliance on the universal methyl donor, S-adenosylmethionine (SAM). nih.govmdpi.comresearchgate.net SAM is a crucial substrate for two competing pathways. In the DNA methylation pathway, DNA methyltransferases (DNMTs) use SAM to donate a methyl group to cytosine residues in DNA. nih.govresearchgate.net In the polyamine synthesis pathway, SAM is first decarboxylated by the enzyme adenosylmethionine decarboxylase to form decarboxylated S-adenosylmethionine (dcSAM). mdpi.comresearchgate.net This dcSAM then donates an aminopropyl group for the synthesis of spermidine (B129725) and spermine (B22157) from putrescine. nih.govnih.gov

Therefore, the rate of polyamine synthesis directly impacts the cellular environment for DNA methylation. High polyamine synthesis depletes the SAM pool, reducing its availability for DNMTs. nih.gov Concurrently, it increases the levels of dcSAM, which acts as a potent inhibitor of DNMT activity. nih.govresearchgate.net Consequently, conditions that alter polyamine flux can significantly influence the cell's capacity to establish and maintain DNA methylation patterns. mdpi.com

Experimental Investigations into Demethylation Effects of Putrescine Analogues

While experimental studies focusing specifically on the demethylation effects of this compound are not widely documented, research on other inhibitors of polyamine synthesis provides strong evidence for this mechanism. The functional outcome of this compound in vivo is the inhibition of ODC and a reduction in polyamine levels. This state can be mimicked by the well-studied ODC inhibitor, α-difluoromethylornithine (DFMO).

In cells where polyamine concentrations are reduced by DFMO treatment, an enhanced demethylation of the global genome has been reported. jst.go.jp This effect is linked to the previously described mechanism: inhibiting ODC leads to an increase in intracellular dcSAM, which in turn inhibits DNMT activity, resulting in aberrant DNA methylation. nih.govjst.go.jp In one study, it was determined that putrescine applied under both stress and non-stress conditions induced demethylation in cabbage plants. researchgate.net These findings support the hypothesis that putrescine analogues, by disrupting normal polyamine homeostasis, can exert significant effects on the DNA methylome.

Effects on Genomic Methylation Patterns in Specific Biological Models

The impact of polyamine pathway modulation on DNA methylation has been observed in specific biological models, primarily through the use of the ODC inhibitor DFMO. In one model, microarray analysis of the methylome revealed that decreased polyamine concentrations were associated with aberrant methylation across the entire genome. nih.gov This study noted that the decline in DNMT activity induced both increases in genome demethylation and, in some areas, reinforced methylation. nih.gov

More targeted analyses have provided specific examples of these methylation changes. In cells treated with DFMO to decrease intracellular polyamines, bisulfite sequencing showed significant demethylation of the promoter region of the LFA-1 gene (ITGAL). jst.go.jp This epigenetic change was associated with a corresponding increase in the expression of the LFA-1 protein. mdpi.comjst.go.jp Conversely, supplementing these polyamine-depleted cells with spermine was shown to reverse the aberrant methylation status. nih.govjst.go.jp These studies illustrate that by inhibiting the polyamine pathway, compounds like putrescine analogues can alter the methylation of specific gene promoters and the genome at large, thereby regulating gene expression.

Interactive Data Table: Effects of Polyamine Modulation on DNA Methylation in Biological Models

| Modulator | Compound/Method | Biological Model | Analytical Method | Key Finding on DNA Methylation | Citation |

| ODC Inhibition | DFMO | Cultured Cells | Methylation Microarray | Aberrant methylation of the entire genome | nih.gov |

| ODC Inhibition | DFMO | Cultured Cells | Bisulfite Sequencing | Increased demethylation of the LFA-1 gene promoter | jst.go.jp |

| Polyamine Depletion | ODC Antizyme Overexpression | Cultured Cells | Not specified | Enhanced demethylation of the entire genome | jst.go.jp |

| Supplementation | Putrescine | Cabbage Plant (Brassica oleraceae) | CRED-RA | Caused demethylation in both stress and non-stress conditions | researchgate.net |

| Supplementation | Spermine | DFMO-treated cells | Not specified | Reversed the dysregulation of gene methylation | jst.go.jp |

Advanced Methodologies for 1,4 Dimethylputrescine Research

Analytical Techniques for Detection and Quantification

Precise detection and quantification of 1,4-dimethylputrescine are fundamental to its research. This is primarily achieved through a combination of chromatographic and spectrometric methods, each offering unique advantages in sensitivity and specificity.

Chromatographic Methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Chromatographic techniques are workhorses in the separation and analysis of complex biological mixtures, allowing for the isolation of this compound from other polyamines and cellular components. wikipedia.orgadvancechemjournal.com

Gas Chromatography (GC): GC is a powerful technique for separating volatile compounds. libretexts.orgsigmaaldrich.com For the analysis of polyamines like this compound, which are not inherently volatile, a derivatization step is necessary. libretexts.org This involves chemically modifying the amine groups to increase their volatility. A common approach is to create esterified and amidated derivatives, such as methyl ester-pentafluoropropionyl (Me-PFP) derivatives, which can then be readily analyzed by GC. nih.gov The separation occurs as the derivatized analytes, carried by an inert gas, travel through a column at different rates depending on their chemical properties. libretexts.org

High-Performance Liquid Chromatography (HPLC): HPLC is another cornerstone technique for polyamine analysis, offering the advantage of analyzing non-volatile compounds without derivatization. wikipedia.orgadvancechemjournal.comshimadzu.com In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. wikipedia.orgadvancechemjournal.com The separation is based on the differential partitioning of the analytes between the two phases. advancechemjournal.com For polyamines, reversed-phase HPLC is often employed, where the stationary phase is non-polar. advancechemjournal.com The choice of mobile phase composition is critical and can be adjusted to achieve optimal separation of this compound from structurally similar compounds. advancechemjournal.com

| Technique | Principle | Requirement for this compound | Key Advantage |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. libretexts.org | Derivatization to increase volatility. libretexts.org | High resolution and sensitivity. |

| High-Performance Liquid Chromatography (HPLC) | Separation of compounds in a liquid mobile phase passing through a stationary phase. wikipedia.orgadvancechemjournal.com | Can be analyzed directly, often using reversed-phase columns. advancechemjournal.com | Versatility for non-volatile and polar compounds. wikipedia.orgadvancechemjournal.com |

Mass Spectrometry (MS) Applications: HR-ESI-MS and GC-MS for Structural Confirmation

Mass spectrometry is an indispensable tool for the definitive identification and structural confirmation of this compound, often coupled with chromatographic systems for enhanced analytical power. msu.edu

GC-MS: The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) provides a two-dimensional analysis. researchgate.net After separation by GC, the eluted compounds are introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). msu.eduresearchgate.net This technique allows for the unambiguous identification of this compound by comparing its mass spectrum with that of known standards. researchgate.net GC-MS has been successfully used for the systematic analysis of various naturally occurring linear and branched polyamines, including methylated derivatives. semanticscholar.org The use of selected-ion monitoring (SIM) mode can enhance the sensitivity and specificity of quantification. nih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): HR-ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like polyamines. Coupled with liquid chromatography (LC-MS), it allows for the detection and quantification of this compound in complex biological samples. High-resolution instruments, such as those utilizing Orbitrap technology, provide highly accurate mass measurements, which are crucial for distinguishing between compounds with very similar masses and for confirming elemental composition. thermofisher.com

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR) and Fourier-transform Infrared (FTIR) Spectroscopy

Spectroscopic methods provide detailed structural information about this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of a compound. uci.eduilpi.com It provides information about the chemical environment of specific atoms (typically ¹H and ¹³C) within the molecule. uci.edu By analyzing the chemical shifts, signal integrations, and coupling patterns in an NMR spectrum, the exact arrangement of atoms in this compound can be confirmed. uci.edu

Fourier-transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. thermofisher.comsurfacesciencewestern.com The resulting spectrum is a unique "fingerprint" of the molecule, showing characteristic absorption bands for different functional groups. thermofisher.com For this compound, FTIR can be used to identify the presence of N-H and C-H bonds, providing complementary structural information. surfacesciencewestern.com

Molecular Biology Techniques in Pathway Elucidation

Understanding the biosynthetic and metabolic pathways involving this compound requires the use of advanced molecular biology techniques. These methods allow researchers to investigate the genes and enzymes responsible for its production and regulation.

Gene Expression Analysis (e.g., RT-PCR) of Polyamine-Related Enzymes

Gene expression analysis provides insights into the transcriptional regulation of enzymes involved in polyamine metabolism. illumina.comnih.gov

Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Quantitative RT-PCR (qRT-PCR) is a highly sensitive method used to measure the abundance of specific messenger RNA (mRNA) transcripts. biorxiv.org In the context of this compound research, qRT-PCR can be used to quantify the expression levels of genes encoding polyamine biosynthetic enzymes, such as ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (SAMDC). plos.orgplos.org By comparing the gene expression levels under different conditions, researchers can infer how the synthesis of polyamines, potentially including this compound, is regulated at the transcriptional level. plos.orgelifesciences.org For example, studies have used qRT-PCR to analyze the expression of polyamine biosynthesis genes in response to environmental stress. plos.org

| Technique | Principle | Application in this compound Research |

| Quantitative RT-PCR (qRT-PCR) | Measures the amount of a specific RNA by first converting it to complementary DNA (cDNA) and then amplifying the cDNA. biorxiv.org | Quantifying the mRNA levels of genes encoding enzymes in the polyamine metabolic pathway to understand regulatory control. plos.orgplos.org |

Site-Directed Mutagenesis and Chimeric Protein Construction in Enzyme Studies

To understand the specific roles and mechanisms of enzymes in the this compound pathway, researchers often manipulate the proteins themselves.

Site-Directed Mutagenesis: This technique is used to introduce specific, intentional changes into the DNA sequence of a gene. neb.comwikipedia.orgaddgene.org By altering the gene, a modified protein with a specific amino acid substitution, insertion, or deletion is produced. wikipedia.org In the study of polyamine metabolism, site-directed mutagenesis can be used to identify key amino acid residues in an enzyme that are critical for its catalytic activity or substrate specificity. neb.com For instance, by mutating residues in the active site of a methyltransferase, one could investigate its ability to methylate putrescine to form this compound.

Chimeric Protein Construction: This involves creating hybrid proteins by combining parts of two or more different proteins. mdpi.combiorxiv.orgscirp.org In enzyme studies, constructing chimeric proteins can help to understand the function of different protein domains. biorxiv.org For example, a chimeric enzyme could be created by swapping domains between different polyamine-modifying enzymes to investigate which parts of the protein determine substrate specificity or catalytic mechanism. biorxiv.org This approach can provide valuable information on the evolutionary and functional relationships between enzymes involved in the biosynthesis of various polyamines. biorxiv.org

Computational Modeling of Enzyme-Substrate Interactions

Computational modeling has emerged as an indispensable tool in the study of enzyme mechanisms, providing atomic-level insights into the dynamic interactions between enzymes and their substrates. mdpi.com These in silico approaches are particularly valuable for investigating the substrate specificity and catalytic mechanisms of enzymes involved in polyamine metabolism, where a variety of structurally similar molecules, including this compound, are present. Methodologies such as homology modeling, molecular docking, and molecular dynamics simulations have been pivotal in elucidating the structural determinants of enzyme function in this biochemical family. scispace.comresearchgate.net

Homology Modeling of Key Enzymes:

Molecular Docking and Substrate Specificity:

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, in this case, a substrate within an enzyme's active site. science.gov This method has been instrumental in understanding the substrate preferences of enzymes like diamine oxidase (DAO) and PMT. Studies on DAO have shown that it can metabolize various polyamines, including putrescine and spermidine (B129725). wikipedia.org

Research has also utilized molecular docking to probe the evolution of PMT from SPDS. By docking substrates and coenzymes into homology models of these enzymes, scientists have been able to identify amino acid changes that could switch the enzyme's activity from aminopropyl transfer to methyl transfer. scispace.comresearchgate.net These computational predictions, subsequently validated by site-directed mutagenesis, have provided a deeper understanding of the molecular evolution of alkaloid biosynthetic pathways. scispace.comresearchgate.net

Detailed Research Findings:

While direct computational modeling studies on this compound are limited, research on related enzymes and substrates provides significant insights. A notable study investigating the substrate specificity of amine oxidases from different sources found that this compound (also referred to as 2,5-diaminohexane) was not a substrate for the amine oxidase from pea seedlings. researchgate.net Furthermore, the same study demonstrated that this compound acted as an inhibitor of kidney diamine oxidase. researchgate.net

In the context of PMT, computational analyses have been key to understanding its evolution and function. Homology modeling and ligand docking studies have suggested that specific mutations in the active site of spermidine synthase can confer PMT activity. scispace.comresearchgate.net These in silico predictions guided experimental work that successfully engineered SPDS to function as a PMT. scispace.comresearchgate.net The key findings from these studies are often represented in data tables that summarize the effects of specific mutations on enzyme activity or the binding affinities of different substrates.

Below are interactive tables summarizing findings from computational and experimental studies on enzymes relevant to the metabolism of putrescine and its derivatives.

Table 1: Substrate Specificity of Various Amine Oxidases

| Enzyme Source | Substrate | Activity/Effect | Reference |

|---|---|---|---|

| Pea Seedling Amine Oxidase | This compound | Not a substrate | researchgate.net |

| Kidney Diamine Oxidase | This compound | Inhibitor | researchgate.net |

| Porcine Diamine Oxidase | Putrescine | Substrate | frontiersin.org |

| Porcine Diamine Oxidase | Spermidine | Substrate | frontiersin.org |

Table 2: Computationally Guided Mutagenesis of Spermidine Synthase (SPDS) to Confer Putrescine N-methyltransferase (PMT) Activity

| Original Enzyme | Mutation(s) | Resulting Activity | Computational Method Used | Reference |

|---|---|---|---|---|

| Datura stramonium SPDS1 | Multiple amino acid exchanges | Gained PMT activity | Homology Modeling, Ligand Docking | scispace.comresearchgate.net |

| Arabidopsis thaliana SPDS1 | Multiple amino acid exchanges | Gained PMT activity, retained SPDS activity | Homology Modeling, Ligand Docking | scispace.comresearchgate.net |

Chemical Synthesis and Derivatization Strategies for 1,4 Dimethylputrescine

Classical and Contemporary Approaches to 1,4-Dimethylputrescine Synthesis

The synthesis of this compound can be achieved through several established chemical routes. A common method involves the direct N-alkylation of 1,4-butanediamine (putrescine). This is typically a two-step process using methylating agents like methyl iodide under controlled pH and temperature conditions to ensure dimethylation at the terminal nitrogen atoms. Current time information in Bangalore, IN. To prevent side reactions and optimize the yield, which can be up to 70%, it is important to control the stoichiometry of the reagents and maintain an inert atmosphere to avoid oxidation. Current time information in Bangalore, IN.

Another approach is a modified Gabriel synthesis. This method uses phthalimide (B116566) to protect the amine groups of a starting material like 1,4-dibromobutane. The subsequent cleavage of the resulting 1,4-diphthalimide butane (B89635) with dimethylamine (B145610) yields N,N'-dimethyl-1,4-butanediamine directly.

A more controlled, stepwise synthesis involves the use of protecting groups. For instance, one amine group of 1,4-butanediamine can be selectively protected with a di-tert-butyl dicarbonate (B1257347) (Boc) group. The unprotected amine is then methylated. Following the removal of the Boc protecting group, the second amine can be methylated to yield the final product.

| Synthesis Method | Key Reagents | Typical Yield | Notes |

| Direct N-Alkylation | 1,4-Butanediamine, Methyl Iodide | Up to 70% | Requires careful control of pH and stoichiometry. Current time information in Bangalore, IN. |

| Modified Gabriel Synthesis | 1,4-Dibromobutane, Potassium Phthalimide, Dimethylamine | High (94% for protection step) | Avoids over-methylation through controlled cleavage. |

| Protected Stepwise Synthesis | 1,4-Butanediamine, Di-tert-butyl dicarbonate, Methyl Iodide | High (89% for protection step) | Allows for precise, sequential methylation. |

Racemic and Meso Isomer Separation Methodologies

Since this compound possesses two chiral centers at the C2 and C5 positions, it can exist as a pair of enantiomers (the racemic mixture) and an achiral meso isomer. A classical method for separating these isomers is through fractional crystallization of their derivatives. nih.gov Specifically, the mixture of isomers can be reacted with dibenzoyl chloride to form the corresponding dibenzoyl derivatives. These diastereomeric and meso derivatives exhibit different solubilities, allowing for their separation by careful crystallization from an appropriate solvent system. nih.gov Once separated, the dibenzoyl groups can be hydrolyzed to yield the pure meso and racemic forms of this compound. This separation is possible because diastereomers (like the dibenzoyl derivatives of the racemic and meso isomers) have distinct physical properties, unlike enantiomers.

Enantiomeric Resolution Techniques

The resolution of the racemic mixture into its individual (+)- and (-)-enantiomers is a critical step for studying their distinct biological effects. nih.gov A standard method for resolving racemic amines is to react them with a chiral resolving agent to form diastereomeric salts. For this compound, this has been accomplished using chiral acids such as (+)- and (-)-dibenzoyltartaric acids. nih.gov

The reaction of the racemic amine with a single enantiomer of the chiral acid (e.g., (+)-dibenzoyltartaric acid) results in a mixture of two diastereomeric salts: [(+)-amine·(+)-acid] and [(-)-amine·(+)-acid]. These diastereomeric salts have different physical properties, including solubility, which allows them to be separated by fractional crystallization. After separation, the individual diastereomeric salts are treated with a base to neutralize the acid and liberate the pure enantiomers of the amine.

| Resolution Technique | Resolving Agent | Principle of Separation |

| Isomer Separation | Dibenzoyl chloride | Fractional crystallization of diastereomeric dibenzoyl derivatives. nih.gov |

| Enantiomeric Resolution | (+)- and (-)-Dibenzoyltartaric Acid | Fractional crystallization of diastereomeric salts. nih.gov |

Synthetic Pathways for Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is essential for understanding how structural modifications influence its chemical and biological properties. These synthetic efforts are often guided by the goal of enhancing or altering its interaction with biological targets.

Design and Synthesis of Modified Polyamine Structures

The design of modified polyamine structures based on this compound often involves altering the alkyl groups on the nitrogen atoms or changing the length and substitution of the central carbon chain. The rationale for creating such analogs is that structural modifications, such as the addition of bis(alkyl) groups at the ends of the polyamine, can protect them from metabolic degradation by enzymes like amine oxidases. researchgate.net

For example, N,N'-diethyl-1,4-butanediamine, an analog where the methyl groups are replaced by ethyl groups, can be synthesized using similar alkylation strategies as the parent compound, simply by substituting the methylating agent with an ethylating agent (e.g., ethyl iodide). Such modifications are used to create compounds for various applications, including as intermediates in the synthesis of pharmaceuticals. cymitquimica.com Other synthetic strategies involve creating more complex derivatives, such as bifunctional antibiotics, where this compound acts as a structural building block. lookchem.com

Exploration of Substituent Effects on Chemical Reactivity and Biological Interactions

The substituents on the this compound scaffold have a profound impact on its reactivity and biological activity. The introduction of different alkyl groups on the nitrogen atoms can alter the molecule's steric hindrance and electronic properties. For instance, increasing the alkyl chain length from methyl to ethyl increases steric hindrance, which can reduce the reactivity of the amine in nucleophilic reactions.

The stereochemistry of the substituents also plays a critical role in biological interactions. Studies on the isomers of this compound have shown significant differences in their biological effects. For example, while none of the meso, (+)-, or (-)-isomers inhibit the enzyme ornithine decarboxylase (ODC) in vitro, all three are potent inhibitors when tested in vivo in H-35 hepatoma cells. nih.gov Furthermore, the isomers exhibit different effects on polyamine pools and ODC synthesis. In H-35 cells, the (-)-isomer was found to be a strong inhibitor of protein and ODC synthesis, whereas the (+)- and meso isomers were less inhibitory. nih.gov The meso isomer was also identified as a good inducer of ODC antizyme in rat liver, a protein that targets ODC for degradation, while the enantiomers were poor inducers. nih.gov These findings highlight how subtle changes in the three-dimensional arrangement of atoms can lead to distinct biological outcomes.

Emerging Research Directions and Unresolved Questions for 1,4 Dimethylputrescine

Untapped Biological Roles and Regulatory Networks

While the fundamental roles of common polyamines like putrescine, spermidine (B129725), and spermine (B22157) are well-documented, the specific functions of their methylated derivatives, such as 1,4-dimethylputrescine, remain largely unexplored. Current research suggests that N-methylation of polyamines could significantly alter their biological activity and metabolic fate.

One of the key areas of investigation is the role of this compound in plant biology. N-methylated polyamines have been identified in various plants, where they are thought to be involved in crucial processes such as alkaloid biosynthesis. jscimedcentral.com For instance, N-methylputrescine is a known precursor in the synthesis of nicotine (B1678760) and other alkaloids in tobacco and potato plants. jscimedcentral.com The presence of this compound in mature tomato roots suggests its potential involvement in the biosynthesis of specific alkaloids in Solanaceae plants. jscimedcentral.com Further research is needed to elucidate the precise enzymatic pathways and regulatory networks that govern the synthesis and function of this compound in these and other plant species. The enzymes responsible for the methylation of putrescine, such as putrescine N-methyltransferase (PMT), are critical control points in these pathways. mdpi.com Understanding how the expression and activity of these enzymes are regulated in response to developmental cues and environmental stresses is a significant unresolved question.

In addition to its role in secondary metabolism, this compound may also be involved in plant responses to abiotic stress. Polyamines are known to accumulate in plants under various stress conditions, including drought, salinity, and extreme temperatures, where they are thought to act as protective molecules. biosaline.orgtandfonline.comnih.gov The methylation of these polyamines could modulate their ability to stabilize membranes, scavenge free radicals, and regulate ion channels, thereby influencing the plant's stress tolerance. However, the specific contribution of this compound to these protective mechanisms is yet to be determined.

Beyond the plant kingdom, the biological roles of this compound in other organisms are even less understood. While N-methylated polyamines are not commonly found in bacterial and animal cells, their potential presence and function in specific contexts, such as certain microbial interactions or pathological states, cannot be ruled out. jscimedcentral.com Future research should aim to identify and characterize the biological systems where this compound plays a significant role and to unravel the regulatory networks that control its metabolism.

Potential for Biomarker Research in Specific Biological States

The dysregulation of polyamine metabolism is a hallmark of various diseases, most notably cancer. nih.govnih.gov Elevated levels of polyamines are often observed in rapidly proliferating cancer cells, making them attractive targets for both therapeutic intervention and biomarker development. nih.govnih.gov While much of the research has focused on the primary polyamines, there is growing interest in the potential of their metabolites, including acetylated and methylated derivatives, as more specific and sensitive biomarkers. mdpi.com

Several studies have highlighted the potential of urinary and plasma polyamines as biomarkers for various cancers, including prostate, lung, and colon cancer. nih.govmdpi.commdpi.complos.org For example, urinary spermine levels have shown promise in distinguishing between prostate cancer and benign prostatic hyperplasia. plos.orgresearchgate.net Given that this compound is a derivative of putrescine, a key polyamine in cell proliferation, it is plausible that its levels could also be altered in cancerous states. Research into the polyamine profile of different cancer types could reveal whether this compound, either alone or as part of a polyamine panel, can serve as a diagnostic or prognostic biomarker.

The table below summarizes studies on polyamines as cancer biomarkers, highlighting the potential for including this compound in future investigations.

| Cancer Type | Polyamine(s) Investigated | Sample Type | Key Findings | Potential for this compound | Reference |

| Prostate Cancer | Spermine, Spermidine, Putrescine, Agmatine, Acetyl-putrescine | Urine, Plasma | Altered levels of several polyamines, particularly spermine and agmatine, show diagnostic potential. | High potential due to the central role of putrescine in prostate cancer. | mdpi.complos.orgresearchgate.net |

| Lung Cancer | N¹,N¹²-diacetylspermine | Urine | Elevated levels are implicated as an effective biomarker. | Moderate potential; investigation needed to see if methylation patterns are also altered. | nih.gov |

| Colon Cancer | N¹,N¹²-diacetylspermine | Biofilm | High concentrations observed in biofilm-associated right-side colon cancers. | Moderate potential; worth exploring in colon cancer metabolomics. | nih.gov |

| Liver Cancer | 14 polyamine metabolites | Plasma, Urine | Distinct polyamine profiles can help discriminate between lung and liver cancer. | High potential as part of a comprehensive polyamine profiling panel. | mdpi.com |

Further research is required to systematically evaluate the levels of this compound in various biological fluids and tissues from patients with different diseases. This will involve the development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), capable of accurately quantifying this compound. mdpi.com

Advancements in Synthetic Biology for Pathway Reconstruction or Modulation

Synthetic biology offers powerful tools for the production of valuable bioactive compounds by engineering metabolic pathways in microbial hosts. nih.govfrontiersin.org This approach has the potential to provide a sustainable and cost-effective source of complex molecules that are difficult to synthesize chemically or isolate from natural sources. The reconstruction and modulation of the this compound biosynthetic pathway in a microbial chassis is a promising area of future research.

The first step towards this goal is the complete elucidation of the biosynthetic pathway of this compound in its natural producers, such as certain plants. jscimedcentral.com This involves identifying and characterizing all the enzymes involved, from the initial precursor (likely arginine or ornithine) to the final methylated product. Key enzymes would include ornithine decarboxylase (ODC), which produces putrescine, and one or more N-methyltransferases responsible for the sequential methylation of the amino groups of putrescine. nih.gov

Once the pathway is understood, the corresponding genes can be introduced into a suitable microbial host, such as Escherichia coli or Saccharomyces cerevisiae, to reconstruct the pathway. frontiersin.org Optimization of the pathway to maximize the production of this compound would likely involve several strategies, including:

Enzyme engineering: Modifying the catalytic properties of the pathway enzymes to improve their efficiency or alter their substrate specificity.

Promoter engineering: Fine-tuning the expression levels of the pathway genes to balance metabolic flux and avoid the accumulation of toxic intermediates.

Host engineering: Modifying the host's native metabolism to increase the supply of precursors and cofactors, and to divert metabolic flow towards the desired product.

The table below outlines a hypothetical synthetic biology workflow for the production of this compound.

| Step | Description | Key Considerations |

| 1. Pathway Elucidation | Identify and characterize the genes and enzymes responsible for this compound biosynthesis in a natural source (e.g., tomato root). | Use of transcriptomics, proteomics, and biochemical assays. |

| 2. Gene Synthesis and Cloning | Synthesize the identified genes and clone them into an expression vector suitable for the chosen microbial host. | Codon optimization for the host organism. |

| 3. Pathway Reconstruction | Introduce the expression vector into the microbial host to create a strain capable of producing this compound. | Choice of a suitable host with a well-characterized metabolism. |

| 4. Pathway Optimization | Use metabolic engineering and synthetic biology tools to improve the yield, titer, and productivity of this compound. | Balancing enzyme expression levels, redirecting metabolic flux. |

| 5. Fermentation and Downstream Processing | Develop a scalable fermentation process and an efficient method for extracting and purifying the final product. | Optimization of growth conditions and purification techniques. |

The successful application of synthetic biology to produce this compound could open up new avenues for its use in research and potentially in industrial applications, should valuable properties of this compound be discovered.

Interdisciplinary Approaches Integrating Omics Data with this compound Metabolism

The complexity of metabolic networks necessitates an integrative approach that combines data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.gove-enm.orgup.pt This systems biology approach is essential for gaining a comprehensive understanding of how the metabolism of this compound is regulated and how it interacts with other cellular processes.

Genomic and transcriptomic analyses of organisms that produce this compound can help identify the genes encoding the enzymes of its biosynthetic pathway. nih.govamp-pd.org By comparing the transcriptomes of high- and low-producing strains or tissues, or by analyzing gene expression patterns under different conditions, researchers can identify candidate genes that are co-regulated with this compound production.

Proteomic studies can then be used to confirm the presence and abundance of the corresponding enzymes. This can provide insights into the post-transcriptional regulation of the pathway and help to identify any protein-protein interactions that may be important for its function.

Metabolomic profiling provides a direct measurement of the levels of this compound and other related metabolites in a given biological sample. wikipedia.orgmdpi.comdoe.gov This can be used to monitor the activity of the pathway in response to genetic or environmental perturbations and to identify metabolic bottlenecks or alternative routes.

The integration of these different omics datasets can be used to construct and refine computational models of this compound metabolism. nih.govresearchgate.net These models can then be used to simulate the behavior of the pathway under different conditions, to predict the effects of genetic modifications, and to identify key control points that can be targeted for metabolic engineering.

The table below illustrates how different omics technologies can be integrated to study this compound metabolism.

| Omics Technology | Data Generated | Contribution to Understanding this compound Metabolism |

| Genomics | DNA sequence, gene identification | Identifies the genetic blueprint for the biosynthetic pathway. |

| Transcriptomics | Gene expression levels (mRNA) | Reveals which genes in the pathway are active under specific conditions. |

| Proteomics | Protein abundance and modifications | Confirms the presence of pathway enzymes and provides information on their regulation. |

| Metabolomics | Metabolite concentrations | Directly measures the levels of this compound and related compounds, providing a snapshot of pathway activity. |

By adopting these interdisciplinary approaches, researchers can begin to unravel the complex biology of this compound and unlock its potential for future applications. The unresolved questions surrounding its biological roles, regulatory networks, and potential as a biomarker present exciting opportunities for future scientific discovery.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1,4-Dimethylputrescine, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves alkylation of putrescine (1,4-butanediamine) using methylating agents like methyl iodide or dimethyl sulfate under controlled pH and temperature. Key steps include vacuum distillation for purification and monitoring reaction progress via thin-layer chromatography (TLC) . To ensure reproducibility, document reaction parameters (e.g., molar ratios, solvent systems, and reflux duration) in detail, adhering to guidelines for experimental reporting . For novel compounds, provide NMR (¹H/¹³C) and mass spectrometry (MS) data to confirm identity and purity .

Q. Which analytical techniques are most effective for structural characterization and purity assessment of this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the backbone structure and methyl group positions. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity, employ reverse-phase HPLC with UV detection (237 nm) using a C18 column and acetonitrile/water (70:30 v/v) mobile phase buffered at pH 5, as optimized for similar diamine derivatives . Gas chromatography (GC) with flame ionization detection (FID) is also effective for quantifying trace impurities .

Q. What standardized protocols exist for quantifying this compound in biological or environmental matrices?

- Methodological Answer : Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is preferred for sensitive quantification in complex samples. Pre-column derivatization with dansyl chloride enhances detection limits. For environmental matrices, solid-phase extraction (SPE) followed by GC-MS analysis using a Supelcosil LC-ABZ+Plus column achieves detection limits as low as 0.03 μg/mL . Calibrate with internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. How should researchers design experiments to investigate the biological activity of this compound while mitigating confounding variables?

- Methodological Answer : Use a factorial design to assess dose-response relationships and interactions with physiological variables (e.g., pH, temperature). Include negative controls (e.g., unmodified putrescine) and positive controls (e.g., known bioactive amines). For in vitro studies, employ cell lines with genetic knockouts of polyamine transporters to isolate specific mechanisms. Statistical frameworks like ANOVA with post-hoc Tukey tests are critical for analyzing multifactorial effects .

Q. What analytical strategies resolve contradictions in stability data for this compound under varying storage conditions?

- Methodological Answer : Conflicting stability data often arise from unaccounted variables like light exposure or residual moisture. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. For discrepancies, apply kinetic modeling (e.g., Arrhenius plots) to extrapolate degradation pathways. Pair with spectroscopic methods (FTIR, Raman) to identify degradation products . Pressure-induced hydration studies, as demonstrated for similar amines, can also elucidate structural vulnerabilities .

Q. Which computational methods predict the physicochemical properties of this compound, and how are they experimentally validated?

- Methodological Answer : Density functional theory (DFT) calculations predict pKa, logP, and solubility. Validate predictions experimentally via potentiometric titration (pKa) and shake-flask assays (logP). Molecular dynamics simulations model interactions with biological membranes, which can be tested using Langmuir monolayer techniques. Cross-reference computational results with PubChem’s empirical datasets to ensure accuracy .

Data Reporting and Reproducibility

Q. How should researchers present spectral and chromatographic data to meet journal standards for reproducibility?

- Methodological Answer : Include raw spectral data (NMR, MS) in Supporting Information, annotated with acquisition parameters (e.g., magnetic field strength, ionization mode). For HPLC/GC traces, report retention times, column specifications, and mobile phase gradients. Adhere to journal guidelines by limiting main-text figures to critical data (e.g., dose-response curves) and using color-coded schemes for clarity .

Q. What are the best practices for documenting unexpected results in studies involving this compound?

- Methodological Answer : Detail anomalies in the "Results and Discussion" section, including potential sources (e.g., reagent lot variability, instrumentation drift). Use outlier tests (e.g., Grubbs' test) to determine statistical significance. If anomalies suggest new hypotheses, propose follow-up experiments (e.g., isotopic labeling for metabolic tracking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.